Pardaxin

Description

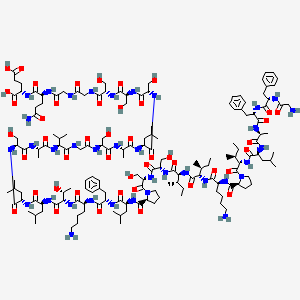

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H248N36O45/c1-23-84(16)122(186-150(230)123(85(17)24-2)185-131(211)95(48-36-38-56-156)169-146(226)114-50-40-58-190(114)153(233)124(86(18)25-3)187-140(220)102(63-82(12)13)172-126(206)87(19)162-133(213)104(65-92-43-31-27-32-44-92)174-138(218)103(166-116(200)67-157)64-91-41-29-26-30-42-91)149(229)182-111(76-196)145(225)183-112(77-197)152(232)189-57-39-49-113(189)147(227)176-100(61-80(8)9)134(214)175-105(66-93-45-33-28-34-46-93)139(219)168-94(47-35-37-55-155)132(212)188-125(90(22)198)151(231)177-101(62-81(10)11)135(215)173-99(60-79(6)7)137(217)179-108(73-193)142(222)164-89(21)128(208)184-121(83(14)15)148(228)161-70-119(203)167-107(72-192)141(221)163-88(20)127(207)171-98(59-78(4)5)136(216)180-109(74-194)144(224)181-110(75-195)143(223)178-106(71-191)129(209)160-68-117(201)159-69-118(202)165-96(51-53-115(158)199)130(210)170-97(154(234)235)52-54-120(204)205/h26-34,41-46,78-90,94-114,121-125,191-198H,23-25,35-40,47-77,155-157H2,1-22H3,(H2,158,199)(H,159,201)(H,160,209)(H,161,228)(H,162,213)(H,163,221)(H,164,222)(H,165,202)(H,166,200)(H,167,203)(H,168,219)(H,169,226)(H,170,210)(H,171,207)(H,172,206)(H,173,215)(H,174,218)(H,175,214)(H,176,227)(H,177,231)(H,178,223)(H,179,217)(H,180,216)(H,181,224)(H,182,229)(H,183,225)(H,184,208)(H,185,211)(H,186,230)(H,187,220)(H,188,212)(H,204,205)(H,234,235)/t84-,85-,86-,87-,88-,89-,90+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,121-,122-,123-,124-,125-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVQQQPWNOVEAG-QDOPKCMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H248N36O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67995-63-5 | |

| Record name | Pardaxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067995635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Origin, Isolation, and Biological Context of Pardaxin

Natural Sources and Secretion Mechanisms of Pardaxin

This compound is a 33-amino acid polypeptide with an approximate molecular weight of 3.5 KDa novoprolabs.comwikidata.orgmdpi.comnih.gov. It is characterized by a helix-hinge-helix structure, a common motif found in peptides that interact with and disrupt biological membranes cenmed.comnovopro.cnctdbase.org.

This compound was first identified and characterized in 1980 from the Red Sea Moses Sole, Pardachirus marmoratus nih.govnih.govuni.lunih.gov. Subsequently, it was also isolated from the Pacific Peacock Sole, Pardachirus pavoninus wikidata.orgmdpi.comcenmed.comnih.govnih.gov. These fish species are the primary natural sources of this peptide. Multiple isoforms of this compound have been identified, with P1, P2, and P3 originating from P. pavoninus, and P4 and P5 from P. marmoratus wikidata.orgcenmed.commdpi.com. The isolation process typically involves chromatographic procedures, such as ion exchange, chromatofocusing, and reverse-phase high-pressure liquid chromatography, to purify the proteinaceous components from the fish's glandular secretions nih.gov. Synthetic versions of this compound have also been successfully produced, demonstrating biological activities comparable to their natural counterparts nih.govgoogleapis.com.

Table 1: this compound Isoforms and Their Natural Sources

| This compound Isoform | Natural Source |

| P1, P2, P3 | Pardachirus pavoninus |

| P4, P5 | Pardachirus marmoratus |

The Moses Sole, Pardachirus marmoratus, secretes this compound from specialized glandular cells located at the base of its dorsal and anal fins mdpi.comnih.gov. These glands are organized in double rows of small, cylindrical simple acinar structures, each containing a central channel lined by interdigitating epithelial cells nih.gov. Upon sensing danger or external disturbance, the fish exudes a milky, ichthyotoxic fluid into the surrounding water nih.govnih.govgoogle.com. This secretion is a complex mixture, with this compound being a key lipophilic peptide component nih.gov. Beyond this compound, the mucous secretion also contains other ichthyotoxins, including steroid monoglycosides such as mosesins from P. marmoratus and pavoninins from P. pavoninus nih.govnih.govchembase.cnresearchgate.net. The lyophilized powder derived from this milky secretion is primarily composed of proteinaceous material nih.gov.

Ecological Role and Evolutionary Aspects of this compound

This compound's biological functions are deeply rooted in its ecological context, primarily serving as a defense mechanism against predators in its marine habitat.

This compound functions as a crucial fish defense peptide and is classified as an ichthyocrinotoxin—a toxic substance released by specialized secretory cells upon external disturbance nih.govnih.govnih.govnih.govnih.gov. Its primary mechanism of action involves its pore-forming capabilities wikidata.orgmdpi.comnih.govcenmed.comnovopro.cnctdbase.orgnih.govnih.govnih.govnih.govgoogle.comnih.gov. This compound interacts with and severely disrupts plasma membranes, leading to cell leakage cenmed.comnih.gov. This peptide is known to be neurotoxic and hemolytic, contributing to its deterrent effects nih.govgoogle.comnih.govnih.gov. Research has indicated that this compound I, one of the isoforms, is significantly more toxic, cytolytic, and effective in membrane pore formation than this compound II, another isoform found in the same species nih.govnih.gov. Structurally, this compound is an amphipathic, cationic antimicrobial peptide, features that enable its interaction with lipid bilayers and subsequent membrane perturbation cenmed.comgoogleapis.comgoogle.comnih.gov.

The most well-known ecological role of this compound is its use as a potent defense mechanism against predators, particularly sharks mdpi.comcenmed.comnih.govnih.govnih.govgoogle.comresearchgate.netnih.govnih.govnih.gov. The Red Sea Moses Sole is notably recognized for its ability to repel sharks, even at the critical moment of an attack nih.govnih.gov. When released, this compound specifically targets the gills and pharyngeal cavity of predatory sharks cenmed.comnovopro.cnnih.govnih.govnih.gov. This interaction induces severe struggling, mouth paralysis, and a temporary increase in urea (B33335) leakage from the gills of the shark cenmed.comgoogle.com. This distress is a direct consequence of this compound's attack on the cellular membranes within the gills, which causes a substantial influx of salt ions, impairing respiration cenmed.comnih.gov. While its effectiveness as a natural deterrent is well-established, attempts to develop this compound into a commercial shark repellent have faced challenges, primarily due to its rapid dilution in water, requiring direct application to be effective cenmed.com. The shark-repelling action of the Moses Sole's secretion is attributed not only to this compound but also to other ichthyotoxins like pavoninins and mosesins, which are believed to act on the olfactory senses of sharks researchgate.net.

This compound is categorized as an antimicrobial peptide (AMP), a class of molecules crucial for the innate immune response and first-line defense against pathogens in fish novoprolabs.commdpi.comnih.govcenmed.comnih.govuni.lunih.govresearchgate.netacs.org. Its antibacterial activities are broad-spectrum, demonstrating efficacy against both Gram-negative and Gram-positive bacteria novoprolabs.comwikidata.orgmdpi.comctdbase.orgnih.govnih.govgoogleapis.comuma.ac.ir. Comparative studies have shown that this compound's antibacterial potency is comparable to, or even surpasses, that of other well-known host defense AMPs such as magainin, cecropins, and dermaseptins wikidata.orgctdbase.orgnih.gov. A notable characteristic of this compound, especially when compared to other pore-forming peptides like melittin, is its significantly reduced hemolytic activity towards human red blood cells wikidata.orgcenmed.comnovopro.cnctdbase.orgnih.gov.

The mechanism by which this compound exerts its antimicrobial effects involves direct interaction with the bacterial cell membrane's lipid bilayer, leading to the formation of pores and subsequent leakage of intracellular contents novoprolabs.comcenmed.com. The efficiency of its membrane orientation and interactions is highly dependent on the specific lipid compositions of the target membranes nih.gov. This compound is known to form cylindrical channels of a consistent size within lipid bilayers wikidata.org. The proposed "carpet mechanism" suggests that a high density of this compound peptides accumulates on the membrane surface, altering its fluidity and causing the cellular contents to leak out cenmed.com. The presence of anionic lipids or cholesterol can reduce this compound's ability to disrupt these bilayers cenmed.com. The C-terminal helix of this compound plays a critical role in ion channel formation, while the N-terminal helix is essential for the peptide's binding, insertion, and aggregation within target membranes wikidata.orgcenmed.com. Fish AMPs, including this compound, are recognized for their broad-spectrum activity and a low propensity to induce resistance in bacteria, primarily because their mode of action involves direct membrane disruption rather than targeting specific cellular processes novoprolabs.comwikidata.orgmdpi.comnih.gov. Some fish AMPs also exhibit the unique property of retaining activity even in high salt concentrations uni.lu.

Molecular Architecture and Conformational Dynamics of Pardaxin

Primary Structure Elucidation and Peptide Family Classification

Pardaxin belongs to a family of small, single-chain polypeptides, typically composed of 33 amino acid residues. chembase.cn

Pardaxins are classified into several variants (e.g., Pa1, Pa2, Pa3, Pa4, Pa5), which exhibit high sequence similarity, differing primarily by point mutations at specific positions such as 5, 14, or 31. uni.lu For instance, this compound (often referred to as Pa1 or Pa4) from Pardachirus marmoratus has a well-defined sequence. This compound P-3 (Pa3) from Pardachirus pavoninus shows a slight variation at position 5.

Table 1: Amino Acid Sequences of Select this compound Variants

| Variant | Source Species | Amino Acid Sequence (N- to C-terminus) | Length (aa) |

| This compound (Pa1/Pa4) | Pardachirus marmoratus | GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE | 33 |

| Pa3 | Pardachirus pavoninus | GFFAFIPKIISSPLFKTLLSAVGSALSSSGEQE | 33 |

A defining characteristic of this compound is its amphipathic nature. nih.govnih.govchembase.cn This means the peptide possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. Structurally, this compound features a hydrophobic N-terminal segment and an amphiphilic C-terminal helix. nih.gov This amphipathic distribution of amino acids is crucial for its ability to interact selectively and effectively with lipid membranes, facilitating its pore-forming and membrane-disrupting activities. nih.govchembase.cn

Secondary and Tertiary Structural Characterization

The three-dimensional structure of this compound is highly dynamic and adapts significantly based on its surrounding environment, particularly in the presence of membrane-mimicking systems.

A prominent structural motif observed in this compound is the "helix-hinge-helix" conformation. nih.govnih.govuni.lumdpi.comchembase.cn This motif consists of two distinct alpha-helical segments—an N-terminal helix and a C-terminal helix—connected by a short, flexible hinge region. nih.govnih.govuni.lu The hinge often contains proline residues, such as proline-13, which are known to induce bends or unwinding in helical structures, thereby facilitating the formation of this characteristic motif. nih.gov For instance, in sodium dodecylphosphocholine (B1670865) (SDPC) micelles, this compound Pa4 adopts a bend-helix-bend-helix motif, with an angle of 122 ± 9° between the two helical domains. nih.govnih.gov

This compound exhibits remarkable conformational plasticity depending on its environment, a feature critical for its membrane-active functions. In aqueous solutions, this compound is largely unstructured, adopting random-coil-like conformations. nih.gov However, upon interaction with membrane-mimicking environments such as organic solvents (e.g., trifluoroethanol, TFE) or synthetic lipids and micelles, the peptide undergoes significant conformational changes, becoming highly helical. nih.gov

Specific conformational states observed in different environments include:

Organic Solvents (e.g., TFE/H2O): In a 1:1 mixture of TFE/H2O, this compound P2 adopts an L-shaped conformation, where proline-13 promotes a bend, and both the N-terminal and C-terminal residues remain unstructured. nih.gov

Detergent Micelles (e.g., Sodium Dodecylphosphocholine): In SDPC micelles, synthetic this compound Pa4 is characterized by a bend-helix-bend-helix motif with a 122 ± 9° angle between the two helices. nih.govnih.gov Paramagnetic solution NMR experiments indicate that the N-terminal domain is largely solvent-protected, while only the C-terminal residues (30-33) are solvent-exposed. nih.govnih.gov

Lipopolysaccharide (LPS) Micelles: When bound to LPS micelles, this compound Pa4 adopts a unique helix-turn-helix conformation resembling a "horseshoe." This structure is notably different from those observed in lipid micelles or organic solvents. In this conformation, a short N-terminal helix (residues Leu5–Ser12) and a longer C-terminal helix (residues Lys16–Ser28) are connected by a short loop comprising residues Pro13, Leu14, and Phe15, with Phe15 acting as a pivotal residue. Other residues (Phe2–Ala4 and Ser29–Glu33) are found to assume extended conformations.

Lipid Bilayers: this compound's orientation within lipid bilayers is dependent on the lipid composition. In 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers, the C-terminal helix of this compound adopts a transmembrane orientation. nih.govnih.gov Conversely, in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, the C-terminal domain is heterogeneously oriented on the lipid surface and exhibits slow motion. nih.govnih.gov Studies also show increased helicity in the presence of dimyristoylphosphatidylglycerol (DMPG) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE) bilayers.

Biophysical Studies of this compound Conformational Changes

A range of sophisticated biophysical techniques has been employed to elucidate the conformational dynamics of this compound and its interactions with various membrane environments. These studies have provided detailed insights into how this compound's structure changes and how these changes relate to its biological functions.

Key techniques utilized include:

Circular Dichroism (CD) Spectroscopy: CD studies have consistently shown that this compound is largely unstructured in aqueous solutions but adopts a helical conformation upon the addition of organic solvents like TFE or in the presence of synthetic lipids. nih.gov These studies confirm the peptide's conformational flexibility and its propensity to become structured in membrane-mimicking environments. nih.gov

Other Biophysical Methods: Additional techniques, such as isothermal titration calorimetry, 31P NMR, saturation transfer difference (STD) NMR, dynamic light scattering, and infrared (IR) spectroscopy, have provided complementary information. For example, 31P NMR experiments have indicated that this compound alters the headgroup dynamics and conformation of lipids and can significantly disrupt lipid bilayers composed of zwitterionic lipids, particularly POPC. nih.gov STD NMR has identified specific residues of this compound that are intimately associated with LPS micelles, offering insights into the mechanism of outer membrane permeabilization. Collectively, these biophysical investigations underscore the importance of environmental factors in shaping this compound's structure and function, revealing its adaptable nature as a membrane-active peptide.

NMR Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides and proteins in solution. For this compound, NMR studies have been instrumental in revealing its conformational adaptability depending on the surrounding environment.

The three-dimensional structure of this compound Pa4, a specific isoform, has been successfully determined using NMR spectroscopy, particularly when bound to lipopolysaccharide (LPS) micelles. In the LPS-Pa4 complex, Pa4 adopts a distinct helix-turn-helix conformation, often described as resembling a "horseshoe" nih.govnih.govresearchgate.netrcsb.org. This conformation is notably different from structures observed in lipid micelles or organic solvents nih.govnih.govresearchgate.netnih.govrcsb.orgmdpi.com. For instance, in sodium dodecylphosphocholine (DPC) micelles, Pa4 exhibits a bend-helix-bend-helix motif, with an approximate angle of 122 ± 9° between its two helical domains nih.govrcsb.orgresearchgate.net.

Early structural investigations also utilized NMR. The first atomic resolution structure of this compound P2, for example, was determined in 1991 in a trifluoroethanol/water (TFE/H2O) mixture, revealing an L-shaped conformation nih.gov.

Solid-state NMR experiments provide insights into the membrane orientation and interactions of pardaxins, demonstrating that these aspects are highly dependent on the lipid composition of the bilayers nih.govnih.govrcsb.orgmdpi.com. Research indicates that the C-terminal helix of this compound adopts a transmembrane orientation in 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers, whereas in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers, this domain is heterogeneously oriented on the lipid surface and undergoes slower motion nih.govrcsb.org.

Various NMR techniques have been applied to characterize this compound's structure and interactions:

tr-NOESY (transferred Nuclear Overhauser Effect Spectroscopy) : Used for determining the three-dimensional structure and localization of amino acid residues in complexes nih.gov.

STD NMR (Saturation Transfer Difference NMR) : Identifies residues intimately associated with micelles, providing details on binding interactions nih.govnih.govresearchgate.netrcsb.org.

CPMG Relaxation Dispersion (Carr-Purcell-Meiboom-Gill) : Utilized to estimate the binding kinetics of this compound with LPS nih.govnih.govresearchgate.netrcsb.org.

N-Leu-19 relaxation dispersion NMR experiments : Specifically used to estimate the binding kinetics of Pa4 with LPS nih.govnih.govrcsb.org.

P NMR : Employed to further characterize LPS/Pa4 interactions nih.govnih.govresearchgate.netrcsb.org.

H solution NMR spectroscopy : Used for high-resolution structure determination in membrane-mimicking environments like DPC micelles nih.govrcsb.orgresearchgate.net.

C-N rotational echo double-resonance experiments : Supports the helical conformation of the C-terminal segment in multilamellar vesicles rcsb.org.

H NMR experiments : Show that this compound can induce considerable disorder in both the head-groups and hydrophobic core of lipid bilayers rcsb.org.

These studies collectively highlight the dynamic nature of this compound's structure and its adaptation to different membrane environments, which is crucial for its biological function.

Spectroscopic Techniques (e.g., Circular Dichroism, IR Spectroscopy) in Structural Analysis

Beyond NMR, other spectroscopic techniques provide complementary information on the secondary structure and conformational changes of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary tool for assessing the secondary structural content of peptides and proteins. Studies using CD spectroscopy have consistently shown that pardaxins, including Pa4, are largely unstructured in aqueous solutions, typically exhibiting a random-coil like conformation characterized by a strong negative band around 200 nm in their far-UV CD spectra nih.govnih.govnih.gov.

However, upon interaction with membrane mimics or in the presence of helix-inducing solvents like trifluoroethanol (TFE), this compound undergoes significant conformational changes, transitioning to a more helical structure nih.govnih.govnih.govnih.govscilit.comoup.com. This structural change is evidenced by a drastic alteration in the CD spectrum nih.gov. For example, in TFE/water mixtures, CD spectra of this compound show characteristic double minima, indicative of a helical conformation oup.com. Deconvolution methods applied to CD spectra have been effective in delineating multiple conformations in this compound and its analogues nih.gov.

The estimated secondary structural content of this compound can vary depending on the method of analysis and the environment:

| Spectroscopic Method | Environment | Alpha-helix (%) | Beta-structure (%) | Random Coil (%) | Reference |

| Raman Spectroscopy | Aqueous solution | 39 | 23 | 39 | nih.gov |

| CD Spectroscopy | Aqueous solution | 23 | 21 | 56 | nih.gov |

| CD Spectroscopy | 40% TFE/water | 25-80 (aminated analogues) | - | - | scilit.com |

| CD Spectroscopy | Neat TFE (18P) | ~21 | - | - | oup.com |

| CD Spectroscopy | Neat TFE (18A) | Helical | - | - | oup.com |

Note: The values for alpha-helix content from CD spectroscopy in TFE/water mixtures indicate a range as they pertain to aminated analogues and different segments of this compound, showing increased helicity compared to non-aminated forms or aqueous solutions.

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is another valuable technique for probing the vibrational modes of molecules, which are sensitive to secondary structure and molecular interactions. IR spectroscopy has been utilized to characterize the interactions between this compound Pa4 and LPS, providing further insights into the molecular mechanisms underlying outer membrane disruption nih.govnih.govresearchgate.netuliege.beresearchgate.net. It complements other biophysical methods in understanding conformational changes upon binding to biological membranes nih.gov.

Dynamic Light Scattering (DLS) in Conformational Dynamics

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive and non-destructive technique used to measure the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion in a solution ijs.siunchainedlabs.com. This technique provides information about the hydrodynamic size, size distribution, and aggregation state of macromolecules, including peptides and proteins ijs.siunchainedlabs.comsygnaturediscovery.com.

DLS is particularly useful for studying the conformational dynamics of this compound by observing how its diffusion speed changes, which is directly influenced by conformational alterations ijs.si. Detailed research findings from DLS studies on this compound include:

LPS Disaggregation : DLS measurements have revealed that the binding of this compound Pa4 to LPS micelles induces structural perturbations within the LPS aggregates, leading to their disaggregation into smaller micelles nih.govntu.edu.sg. This indicates that this compound can alter the physical state of bacterial membrane components.

Vesicle Aggregation : Light scattering experiments have demonstrated that this compound can mediate the aggregation of small unilamellar liposomes composed of phosphatidylserine (B164497), but not those made of phosphatidylcholine nih.gov. This aggregation is not associated with membrane fusion but rather with membrane destabilization, and its mechanism is linked to this compound's amphipathic properties nih.gov. The aggregation of phosphatidylserine vesicles was also found to be impaired by vesicle depolarization nih.gov.

DLS serves as a rapid and effective method to assess the aggregation behavior of this compound and its interactions with various membrane models, offering crucial data on its conformational stability and dynamic interactions within complex biological systems unchainedlabs.comsygnaturediscovery.comlu.se.

Structure Activity Relationship Sar Studies of Pardaxin and Its Derivatives

Identification of Key Structural Elements for Biological Activity

The N-terminal segment of pardaxin, often referred to as helix I (residues 2–10), is primarily involved in the initial binding, insertion, and aggregation of the peptide within lipid bilayers nih.govwikipedia.orgplos.org. Studies using solid-state NMR and other biophysical techniques have shown that this hydrophobic N-terminal portion is thought to insert into the hydrophobic core of the lipid membranes nih.govplos.org. Its role is crucial for anchoring the peptide to the membrane surface, initiating the membrane disruption process nih.govplos.org.

The C-terminal helix of this compound, also known as helix II (residues 14–30), is markedly amphipathic and is the primary segment responsible for the formation of ion channels nih.govwikipedia.orgplos.org. This helix is believed to adopt a transmembrane orientation in certain lipid bilayers, such as DMPC, corroborating its role in creating pores nih.gov. The hydrophilic face of this helix is thought to line the channel, allowing ions to pass through the membrane, while the hydrophobic face associates with the membrane's hydrophobic core plos.org. The stability of this C-terminal helix directly supports its function in ion channel formation and ion exchange, which ultimately disrupts the ionic homeostasis of target cells plos.org. The widely accepted mechanism for this compound's interaction with membranes is the "barrel-stave" model, where peptide monomers aggregate to form a pore nih.govresearchgate.net.

Specific amino acid residues play vital roles in modulating this compound's activity:

Proline 13 (Pro13): Located in the hinge region between the two helices, Pro13 is a crucial residue for the toxin activity of this compound plos.orgnih.govsemanticscholar.org. It is known to induce a bend in the peptide's structure, which is essential for its membrane-disruptive mechanism nih.gov. For instance, replacing Pro13 with Alanine (Ala13) in a synthetic analogue ([Ala13]this compound) resulted in twice the α-helical content but significantly reduced effects on diffusion potential and calcein (B42510) release, and abolished cytolytic activity on human erythrocytes nih.gov. This highlights the importance of the structural flexibility imparted by proline for proper membrane interaction and pore formation.

Glycine 31 / Aspartate 31 (G31/D31 substitution): this compound P4 and P5, which are 33-amino acid peptides, differ by a single amino acid substitution at the C-terminus: G31 in P4 versus D31 in P5 nih.govresearchgate.net. This substitution has been shown to decrease the pore-forming activity of the peptide nih.govresearchgate.net. Studies using a colorimetric biomimetic membrane assay revealed that P4 (G31) tends to associate with the bilayer surface, while P5 (D31) exhibits vesicle membrane penetration, suggesting different membrane interaction profiles despite similar secondary structures nih.gov. This indicates that even subtle changes at the C-terminal can significantly modulate membrane interaction and activity.

Table 1: Impact of Amino Acid Substitutions on this compound Activity

| Analogue / Substitution | Modified Residue | Effect on α-Helicity | Effect on Membrane Activity (e.g., pore formation, cytolysis) | Reference |

| [Ala13]this compound | Pro13 → Ala | Increased | Reduced diffusion potential, calcein release; abolished cytolytic activity nih.gov | nih.gov |

| This compound P5 | G31 → D31 | No significant change | Decreased pore-forming activity nih.govresearchgate.net | nih.govresearchgate.net |

Design and Characterization of this compound Analogues

Research into this compound analogues aims to optimize its therapeutic potential, particularly for anticancer and antimicrobial applications, by enhancing efficacy and reducing undesirable effects like hemolytic activity researchgate.netresearchgate.net.

Synthetic approaches allow for precise modifications to the this compound sequence to investigate SAR and develop improved derivatives. Various synthetic analogues have been developed and evaluated for their spectroscopic and functional characteristics nih.gov. For example, [N'-succinamido]this compound showed increased α-helicity and retained potency in dissipating diffusion potential and evoking calcein release and single channel formation, but with a slower rate and more than 70-fold less cytolytic activity compared to native this compound nih.gov. This demonstrates that N-terminal modifications can influence activity and selectivity. The aminated form of this compound, particularly with a positive charge added to its N-terminus, has been shown to significantly increase antibacterial activity while abolishing its low hemolytic activity researchgate.net.

To develop more efficient and cost-effective therapeutic agents, research has focused on fragmented and shortened derivatives of this compound researchgate.netnih.gov. These smaller peptides can retain or even enhance the desired biological activities while potentially reducing synthesis costs and improving selectivity nih.govresearchgate.net.

This compound-6: This is a truncated form of this compound that has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer activities nih.gov. Its functions were found to be similar to those of the full-length this compound nih.gov.

LL13: Derived from this compound 6, LL13 is a shortened peptide consisting of 13 amino acids, specifically identified through in silico and in vitro analyses researchgate.netresearchgate.netresearchgate.net. This derivative, where threonine was replaced by proline, was predicted and validated to have improved anticancer effects, reduced toxicity, and alleviated hemolytic effects compared to the parental peptide researchgate.netresearchgate.netresearchgate.net. LL13 demonstrated selective toxicity against liver cancer cells (HepG2 cells) with relatively lower killing effects on normal cells (Vero cells) researchgate.netresearchgate.netresearchgate.net. This highlights the potential of designing shorter, more targeted derivatives.

Table 2: Characteristics of Selected this compound Derivatives

| Derivative Name | Length (Amino Acids) | Key Modification / Derivation | Observed Activity / Property | Reference |

| [N'-succinamido]this compound | 33 | N'-succinamido modification | Increased α-helicity, retained pore-forming activity, >70-fold less cytolytic activity nih.gov | nih.gov |

| This compound-6 | Truncated | Shortened fragment | Broad-spectrum antibacterial, anticancer activity similar to full-length nih.gov | nih.gov |

| LL13 | 13 | Fragmented this compound 6, Thr→Pro substitution | Improved anticancer effects, reduced toxicity, alleviated hemolytic effects, selective toxicity against HepG2 cells researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

Computational and In Silico Approaches in SAR Studies

Computational and in silico methodologies have become indispensable tools in elucidating the structure-activity relationships of peptides like this compound. These approaches enable researchers to predict the behavior of molecules, simulate their interactions with biological targets, and design novel derivatives with enhanced properties, all without extensive experimental synthesis. This significantly accelerates the drug discovery process by providing valuable insights into molecular mechanisms.

Prediction of Activity and Structural Properties of Derivatives

In silico prediction plays a vital role in identifying promising this compound derivatives by assessing their potential activity and structural characteristics. Studies have explored the modification of this compound, including fragmentation and single amino acid substitutions, to optimize its therapeutic potential and reduce undesirable effects.

For instance, fragmented peptides ranging from 5 to 15 amino acids derived from this compound 6 have been investigated using in silico methods. These studies employed Support Vector Machine (SVM) scores and analyzed physicochemical properties to predict the peptides' activity nih.govuni.lunih.govebricmall.com. Furthermore, mutant peptides, created through single residue replacements, were evaluated for their hemolytic probability and docking energy scores against specific receptors, such as the FAS receptor nih.gov.

A notable example of successful in silico prediction leading to a promising derivative is LL13. This 13-amino acid peptide, derived from this compound 6 with a single residue replacement where threonine was substituted by proline, was predicted to exhibit improved anticancer effects, reduced toxicity, and alleviated hemolytic properties compared to the parental peptide. These computational predictions were subsequently validated by in vitro studies, highlighting the power of in silico approaches in guiding experimental research uni.lunih.govfishersci.ca.

Another study compared the binding affinities of parental this compound (PAR) and a truncated form, PC6, to key proteins in the JNK pathway (MAPK8, MAPK9, and HRAS) using molecular dynamic simulations and binding affinity analysis. The results indicated that PC6 displayed a higher affinity for these proteins compared to PAR, suggesting its potential as a more effective anticancer agent nih.gov. The stability of these peptides in simulations was also assessed using Root Mean Square Deviation (RMSD) values.

Table 1: Binding Affinities and RMSD Values of this compound (PAR) and Truncated this compound (PC6) with JNK Pathway Proteins

| Peptide | Target Protein | Binding Affinity (kcal/mol) nih.gov | RMSD (nm) nih.gov |

| PAR | MAPK8 | -68.88 | 0.529 |

| PAR | MAPK9 | -76.64 | - |

| PAR | HRAS | -38.63 | - |

| PC6 | MAPK8 | -88.69 | 0.356 |

| PC6 | MAPK9 | -82.17 | - |

| PC6 | HRAS | -54.93 | - |

Moreover, molecular dynamics simulations have been instrumental in identifying crucial residues for this compound's interaction with membranes. These simulations revealed that the N-terminal domain of this compound, particularly the Phe 2 and/or Phe 3 residues, plays a critical role in the peptide's early insertion into different lipid bilayers, irrespective of the lipid type nih.govlipidmaps.org.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules, providing insights into their dynamic behavior and interactions. For this compound, MD simulations have been extensively employed to understand its interactions with various biological membranes, which are crucial for its antimicrobial and anticancer activities.

All-atom MD simulations have provided detailed molecular insights into the interactions, structural dynamics, orientation behavior, and cationic residue "snorkeling" of this compound within different lipid bilayers, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and mixed POPG/POPE bilayers cenmed.comcenmed.com. These simulations demonstrated that the C-terminal helix of this compound maintained its structure across all six model bilayers. Furthermore, this compound exhibited a greater tendency to tilt into DMPC, DPPC, and POPG/POPE mixed bilayers compared to POPC and POPG bilayers cenmed.comcenmed.com.

The simulations also highlighted the differential effects of this compound on membrane structure, showing that zwitterionic membranes were more significantly affected by the peptide than anionic bilayers cenmed.comcenmed.com. Key findings from these simulations also underscored the importance of specific residues in this compound's membrane interactions. It was observed that the cationic residues of this compound "snorkeled" towards the interface of the lipid bilayers, and all phenylalanine residues were found to play significant roles in the peptide-membrane interactions cenmed.comcenmed.com.

In the context of its anticancer mechanism, MD simulations using GROMACS revealed that the binding sites of both parental this compound (PAR) and its truncated derivative, PC6, were similar when interacting with MAPK8, MAPK9, and HRAS proteins, despite differences in their binding affinities nih.gov. These simulations are crucial for evaluating the stability and flexibility of peptide-protein complexes, often quantified by Root Mean Square Deviation (RMSD) nih.gov.

Mechanistic Investigations of Pardaxin S Biological Activities

Membrane Interaction and Permeabilization Mechanisms

Pardaxin's interaction with lipid bilayers is a critical aspect of its biological function, leading to pore formation and the subsequent leakage of intracellular contents nih.govareeo.ac.ir. Solid-state nuclear magnetic resonance (NMR) experiments have been instrumental in demonstrating that the orientation and interactions of this compound within membranes are highly dependent on the lipid composition mdpi.comnih.govnih.govresearchgate.net.

Pore Formation Models (e.g., Barrel-Stave, Toroidal, Carpet Models)

The mechanism by which this compound forms pores is sensitive to the acyl chain composition of the lipid bilayer nih.gov. Two primary pore formation models have been identified for this compound:

Barrel-Stave Model: In this model, this compound's C-terminal helix adopts a transmembrane orientation, inserting into the lipid bilayer to form a barrel-like pore. This mechanism is particularly observed in 1,2-dimyristoyl-phosphatidylcholine (DMPC) bilayers nih.govresearchgate.netnih.govmdpi.com. The increase in acyl-chain order upon this compound addition in zwitterionic vesicles is consistent with a transmembrane conformation, supporting the barrel-stave mechanism nih.gov.

Carpet Model: In contrast, when interacting with 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) bilayers, this compound is located on the surface of the lipid membrane, suggesting a carpet mechanism for bilayer disruption nih.govresearchgate.netnih.govplos.org. In this model, peptides accumulate parallel to the lipid bilayer surface, and upon reaching a critical concentration, they envelop the membrane surface, forming a "carpet" mdpi.com.

It is important to note that while the toroidal pore model is a recognized mechanism for some antimicrobial peptides, studies have indicated that this compound does not form toroidal pores nih.gov.

Table 1: this compound's Pore Formation Mechanism Based on Lipid Bilayer Composition

| Lipid Bilayer Composition | Peptide Orientation | Proposed Mechanism |

| DMPC | Transmembrane | Barrel-Stave |

| POPC | Surface | Carpet |

Interactions with Lipid Bilayers and Model Membranes

This compound's interaction with lipid bilayers is complex and involves specific regions of the peptide. The N-terminal portion of this compound strongly binds to lipid bilayers, with residues 27-33 being crucial for pore activity and binding nih.govplos.org. Proline at position 13 (Pro13) has also been identified as a critical residue for the peptide's toxin activity plos.org.

The C-terminal helix of this compound is amphipathic and plays a role in the formation of ion channels nih.gov. Molecular dynamics (MD) simulations have shown that this C-terminal helix maintains its structure across various model bilayers, including DMPC, DPPC, POPC, POPG, and mixed POPG/POPE systems plos.org. These simulations also revealed that this compound tilts more significantly into DMPC, DPPC, and POPG/POPE mixed bilayers compared to POPC and POPG bilayers plos.org. This compound induces considerable disorder in both the head-groups and the hydrophobic core of the bilayers nih.gov. Furthermore, the cationic residues of this compound are observed to "snorkel" towards the lipid bilayer interface, and phenylalanine residues contribute significantly to peptide-membrane interactions plos.org.

Influence of Membrane Composition (e.g., Zwitterionic, Anionic Lipids, Cholesterol) on Interaction Profiles

Zwitterionic Lipids: this compound is known to form stable or transient pores in zwitterionic lipid vesicles, leading to the release of their contents without compromising vesicle integrity mdpi.com. The structure of zwitterionic membranes is generally more affected by this compound compared to anionic bilayers plos.org. Specifically, this compound significantly disrupts lipid bilayers composed solely of zwitterionic lipids, particularly POPC, which aligns with a carpet mechanism of action nih.govresearchgate.net.

Anionic Lipids: The presence of anionic phospholipids (B1166683) has been shown to reduce this compound's ability to disrupt membranes nih.govplos.orgnih.gov. When anionic lipids are present, this compound tends to interact primarily with the upper layer of the lipid membrane, in contrast to its transmembrane conformation in zwitterionic lipids nih.gov.

Cholesterol: Cholesterol also plays a significant role in modulating this compound's interaction with membranes. Its presence can reduce the peptide's ability to disrupt bilayers nih.govnih.govfrontiersin.org. Cholesterol significantly decreases the backbone motion and alters the tilt angle of this compound's C-terminal amphipathic helix, suggesting its involvement in the peptide's selectivity mdpi.comresearchgate.net. The rigidity imparted by cholesterol in eukaryotic cell membranes is thought to inhibit the membrane disruption activities of antimicrobial peptides, contributing to their selective toxicity towards bacterial membranes which typically lack cholesterol frontiersin.org.

Modulation of Ion Transport and Channel Selectivity in Experimental Systems

Pardaxins are known to physically interact with cell membranes, forming pores or voltage-gated ion channels that lead to the disruption of cellular functions mdpi.comnih.govnih.gov. These peptides can interfere with the ionic transport mechanisms in osmoregulatory epithelium and presynaptic activity in mammals by creating voltage-dependent and ion-selective channels nih.gov. The C-terminal helix of this compound is believed to be the segment that lines these ion channels nih.gov. Experimental studies have demonstrated this compound's ability to stimulate calcium uptake in PC12 cells and to exhibit specific ionic channel selectivity nih.gov. Ion channels are integral membrane proteins that regulate a myriad of cellular processes, including cell excitability and signal transduction mdpi.com.

Antimicrobial Action Mechanisms

This compound functions as a broad-spectrum antimicrobial peptide (AMP), demonstrating efficacy against various pathogens, including bacteria, viruses, and fungi nih.govareeo.ac.irresearchgate.netontosight.aiontosight.aiasm.org. Its primary mechanism of action involves the disruption of microbial membranes ontosight.ai.

Disruption of Bacterial Cell Membrane Integrity

A key aspect of this compound's antimicrobial action is its ability to disrupt the integrity of bacterial cell membranes nih.govareeo.ac.irresearchgate.netasm.orgresearchgate.net. This disruption occurs through the peptide's interaction with the lipid bilayer, which results in the formation of pores and the subsequent leakage of vital intracellular contents nih.govareeo.ac.irontosight.ai. This mode of action is particularly advantageous because it reduces the likelihood of bacteria developing resistance, unlike many traditional antibiotics that target specific cellular processes nih.govareeo.ac.irresearchgate.net.

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria nih.govareeo.ac.irresearchgate.netasm.org. For Gram-negative bacteria, this compound must first permeabilize the outer membrane before it can access the cytoplasmic membrane frontiersin.org. Studies have investigated the interaction of this compound (specifically Pa4) with lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria, and have characterized the binding kinetics involved in this interaction nih.govmodares.ac.ir. The cationic nature of this compound allows it to bind and interact with the negatively charged bacterial cell membranes, leading to alterations in the electrochemical potential, subsequent membrane damage, permeation of larger molecules (such as proteins), and ultimately, cell death researchgate.net. Electron microscopy studies using negative-staining techniques have indicated that the complete inhibition of bacterial growth by this compound is attributable to the total lysis of the bacterial cell wall researchgate.net.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Escherichia coli

| E. coli Strain | Minimum Inhibitory Concentration (MIC) |

| Clinical Strain | 390 µg/mL areeo.ac.irresearchgate.net |

| Standard Strain | 450 µg/mL areeo.ac.irresearchgate.net |

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Organisms (e.g., E. coli, MRSA) in Research Models

This compound has been extensively studied for its antimicrobial efficacy, demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov Its mechanism of action primarily involves the disruption of the bacterial cell membrane. This compound interacts with the lipid bilayer, leading to pore formation and the subsequent leakage of intracellular contents. nih.govresearchgate.netresearchgate.net This membrane-disrupting mode of action is advantageous as it may reduce the likelihood of resistance development compared to traditional antibiotics that target specific cellular processes. nih.govresearchgate.netresearchgate.netfrontiersin.org

Research models have confirmed this compound's effectiveness against key bacterial pathogens. For instance, studies have assessed its antimicrobial efficacy against both standard and clinical strains of Escherichia coli (E. coli). In disk diffusion tests, a clear zone of no growth was observed around this compound disks for both standard and clinical E. coli strains. nih.gov Minimum Inhibitory Concentration (MIC) values for this compound were found to be 390 µg/mL for clinical E. coli strains and 450 µg/mL for standard strains, concentrations comparable to 500 µg/mL of erythromycin. nih.gov

This compound has also shown significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) in in vitro models. researchgate.netnih.govasm.org In mouse models of MRSA infection, this compound treatment led to a decrease in MRSA bacterial counts in wounded regions and enhanced wound closure. nih.govasm.org Gram staining of tissue samples from infected mice treated with this compound showed a reduction in Gram-positive microorganisms compared to untreated groups. nih.gov

Table 1: Antimicrobial Activity of this compound against E. coli Strains

| Bacterial Strain | Test Method | Minimum Inhibitory Concentration (MIC) | Reference Antibiotic (Erythromycin) MIC |

| E. coli (Clinical) | Microdilution | 390 µg/mL nih.gov | 500 µg/mL nih.gov |

| E. coli (Standard) | Microdilution | 450 µg/mL nih.gov | 500 µg/mL nih.gov |

Comparative Studies on Bactericidal Efficacy with Other Antimicrobial Peptides

This compound's bactericidal efficacy has been compared with other antimicrobial peptides (AMPs). Studies have shown that this compound, particularly its truncated form this compound (1–22), exhibits pronounced antimicrobial activity against various nosocomial bacterial pathogens. researchgate.net Its strong membrane interaction and structure contribute to its potent activity. researchgate.net

AMPs, including this compound, offer advantages such as broad-spectrum activity and a low likelihood of resistance development due to their ability to disrupt bacterial cell membranes. nih.govresearchgate.netfrontiersin.org This contrasts with conventional antibiotics that often target specific cellular processes, which can lead to resistance. nih.govresearchgate.net

Anticancer Mechanisms in Preclinical Research Models

This compound has demonstrated promising anticancer activity in various preclinical research models, including in vitro and in vivo studies. mdpi.comresearchgate.netnih.govresearchgate.net Its anticancer effects are often attributed to its ability to induce programmed cell death, primarily through apoptosis. mdpi.comresearchgate.netnih.govvliz.be

Selective Cytotoxicity to Cancer Cells vs. Normal Cells in In Vitro Models

A crucial aspect of this compound's potential as an anticancer agent is its selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells. vliz.beoup.comresearchgate.netresearchgate.netoncotarget.commdpi.com This selectivity is thought to arise from differences in membrane composition and properties between cancer and normal cells. Cancer cell membranes often have a higher net negative charge and increased fluidity due to elevated acidic components like phosphatidylserine (B164497) on their outer leaflet, which is typically found on the inner leaflet of normal mammalian cells. oup.comoncotarget.commdpi.com This allows for enhanced electrostatic interactions and selective binding of cationic AMPs like this compound to tumor cells. oup.comoncotarget.commdpi.com

Studies have shown that this compound is cytotoxic to various cancer cell lines, including human cervical carcinoma (HeLa) cells, human fibrosarcoma (HT-1080) cells, and ovarian cancer (PA-1 and SKOV3) cells. mdpi.comresearchgate.netnih.govvliz.beoup.comresearchgate.netmdpi.com Importantly, at concentrations that induce cell death in cancer cells, this compound has shown only minimal effects on normal cells, such as Vero cells, and does not induce lysis in human red blood cells. vliz.beresearchgate.netresearchgate.netmdpi.com For example, this compound inhibited the proliferation of HT1080 cells in a dose-dependent manner and induced programmed cell death in HeLa cells. vliz.beresearchgate.net

Table 2: Selective Cytotoxicity of this compound in In Vitro Models

| Cell Type | Response to this compound | Reference |

| Human Cervical Carcinoma (HeLa) | Cytotoxic, induces apoptosis | oup.comresearchgate.net |

| Human Fibrosarcoma (HT-1080) | Inhibits proliferation, induces apoptosis | nih.govresearchgate.net |

| Ovarian Cancer (PA-1, SKOV3) | Induces apoptosis, IC50 values 4.6–3.0 μM (24-48h) | mdpi.comresearchgate.netnih.gov |

| Murine Fibrosarcoma (MN-11) | Inhibits proliferation, induces apoptosis | mdpi.com |

| Normal Cells (e.g., Vero cells) | Relatively lower killing effects | researchgate.net |

| Human Red Blood Cells | Does not induce lysis (up to 15 µg/mL) | researchgate.netresearchgate.netmdpi.com |

Induction of Apoptosis Pathways

This compound's anticancer activity is largely mediated through the induction of apoptosis, a form of programmed cell death. mdpi.comresearchgate.netnih.govvliz.be This process involves a cascade of molecular events, often initiated or influenced by reactive oxygen species (ROS) and culminating in the activation of caspases. wikipedia.orgnih.govmdpi.comnih.gov

Reactive Oxygen Species (ROS) Overproduction and Mitochondrial Dysfunction

A key mechanism by which this compound induces apoptosis is through the overproduction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. researchgate.netnih.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov High levels of ROS can lead to oxidative stress within the cell, which is a potent inducer of apoptosis. nih.govmdpi.comnih.govnih.gov

This compound treatment has been shown to significantly increase the production of intracellular and mitochondrial ROS in various cancer cell lines, including human fibrosarcoma HT-1080 cells and ovarian cancer PA-1 and SKOV3 cells. nih.govmdpi.comresearchgate.net This ROS overproduction is associated with the disruption of mitochondrial membrane potential (MMP). nih.govmdpi.comresearchgate.net A decrease in MMP is a critical step in the intrinsic (mitochondria-mediated) apoptotic pathway. nih.govmdpi.commdpi.com

The disruption of mitochondrial function by this compound also involves the attenuation of oxidative phosphorylation (OXPHOS) enzymatic complexes, which can further contribute to ROS generation. researchgate.netmdpi.com This leads to an imbalance in MMP and initiates the activation of pro-apoptotic proteins such as t-Bid and Bax, while downregulating anti-apoptotic proteins like Bcl-2. researchgate.netmdpi.comresearchgate.net The mitochondrial network can also undergo fragmentation, and mitophagy, a process of selectively degrading damaged mitochondria, may be activated. researchgate.netmdpi.comresearchgate.net

Table 3: this compound's Impact on ROS and Mitochondrial Function in Cancer Cells

| Cellular Event | Effect of this compound | Affected Cell Lines | Reference |

| ROS Overproduction | Significant increase | HT-1080, PA-1, SKOV3, HeLa | nih.govmdpi.comresearchgate.netnih.gov |

| Mitochondrial Membrane Potential (MMP) | Disruption/Decrease | HT-1080, PA-1, SKOV3, HeLa | nih.govmdpi.comresearchgate.netnih.gov |

| OXPHOS Complexes | Attenuation | PA-1, SKOV3 | researchgate.netmdpi.com |

| Bcl-2 Family Proteins | Upregulation of t-Bid, Bax; Downregulation of Bcl-2 | PA-1, SKOV3 | mdpi.comresearchgate.net |

| Mitochondrial Fragmentation | Enhanced | PA-1, SKOV3 | mdpi.com |

| Mitophagy | Activation | PA-1, SKOV3 | researchgate.netmdpi.com |

Caspase-Dependent Apoptosis Activation (e.g., Caspase-3/7, -8, -9)

This compound induces apoptosis through the activation of a cascade of caspases, which are cysteine proteases crucial for the execution of programmed cell death. mdpi.comnih.govmdpi.commdpi.comresearchgate.netnih.gov Both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) caspase pathways can be involved, depending on the cell type and specific mechanisms. nih.govoup.commdpi.com

In human fibrosarcoma HT-1080 cells, this compound treatment leads to an elevation of caspase-3/7 activities. nih.gov Inhibition of ROS production and caspase-3/7 activities has been shown to reduce this compound-induced effects, indicating the critical role of caspases in this process. nih.gov The disruption of MMP by this compound also triggers the release of cytochrome c from mitochondria into the cytosol, which is a key event in the intrinsic apoptotic pathway and leads to the activation of caspase-3/7. nih.govmdpi.comresearchgate.net

In human ovarian cancer PA-1 and SKOV3 cells, this compound induces the activation of pro-caspases 9 and 3. mdpi.comresearchgate.netnih.gov Caspase-9 is an initiator caspase in the intrinsic pathway, and its activation leads to the cleavage and activation of effector caspases like caspase-3. mdpi.commdpi.comjapsonline.com

In human cervical carcinoma HeLa cells, proteomic analyses have revealed that this compound triggers apoptotic signaling pathways involving both caspase-dependent and apoptosis-inducing factor (AIF)-dependent pathways. wikipedia.orgoup.comnih.gov this compound-induced ROS production in HeLa cells leads to the activation of JNK/c-Jun signaling, which can further contribute to caspase activation. wikipedia.orgoup.comnih.gov Small interfering RNA (siRNA) knockdown of c-Jun has been shown to abrogate this compound-induced caspase activation and cell death, highlighting the interplay between ROS, c-Jun, and caspases. oup.comnih.gov

Table 4: Caspase Activation by this compound in Cancer Cells

| Caspase Activated | Affected Cell Lines | Pathway Involved | Reference |

| Caspase-3/7 | HT-1080, HeLa, MN-11, SCC-4 | Intrinsic, Caspase-dependent | mdpi.comnih.govoup.comresearchgate.netnih.gov |

| Caspase-9 | PA-1, SKOV3 | Intrinsic (Mitochondria-mediated) | mdpi.comresearchgate.netnih.gov |

| Caspase-8 | HeLa | Extrinsic (suggested) | mdpi.com |

Mitochondrial Membrane Potential Disruption and Cytochrome c Release

A critical mechanism by which this compound induces apoptosis in cancer cells is through the disruption of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c (Cyt c) nih.govmdpi.comoup.comnih.gov. This compound treatment leads to a decrease in MMP, a hallmark event in the intrinsic apoptotic pathway nih.govoup.com. For instance, in human fibrosarcoma HT-1080 cells, treatment with 15 μg/mL this compound resulted in a time-dependent decrease in MMP, falling to 87.77%, 65.77%, and 42.70% of the untreated control at 3, 6, and 12 hours, respectively nih.gov. This depolarization of the mitochondrial membrane is associated with the release of Cyt c from the mitochondrial intermembrane space into the cytosol nih.govoup.com.

The release of Cyt c is a crucial step that triggers the activation of downstream caspases, such as caspases-3/7 and -9, initiating the caspase cascade that culminates in apoptosis nih.govoup.comnih.gov. In addition to Cyt c, this compound has also been shown to induce the release of apoptosis-inducing factor (AIF) from mitochondria, which can mediate caspase-independent apoptosis upon translocation to the nucleus oup.com. The disruption of mitochondrial function by this compound is often linked to the overproduction of reactive oxygen species (ROS), which can further contribute to oxidative stress and cellular damage nih.govmdpi.comoup.comnih.gov.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) in HT-1080 Cells

| Treatment (15 μg/mL this compound) | MMP (% of Control) |

| 3 hours | 87.77 |

| 6 hours | 65.77 |

| 12 hours | 42.70 |

Data derived from nih.gov.

Endoplasmic Reticulum (ER) Targeting and Unfolded Protein Response (UPR) Activation

This compound has been demonstrated to specifically target the endoplasmic reticulum (ER) in cancer cells oup.comnih.gov. The ER is a vital organelle involved in protein synthesis, folding, and quality control oup.com. Accumulation of misfolded proteins within the ER lumen leads to ER stress, which in turn activates the unfolded protein response (UPR) oup.com. While the UPR initially aims to restore ER homeostasis, prolonged or excessive UPR activation can trigger apoptotic pathways oup.comfrontiersin.org.

Studies have shown that this compound treatment causes ER dilation and upregulates UPR-regulated proteins such as PERK, calnexin, and PDI, along with eIF2α phosphorylation oup.com. Furthermore, this compound induces the nuclear translocation of transcription factors ATF6 and CHOP, which mediate apoptotic signaling from the UPR oup.com. This ER-targeting ability and subsequent UPR activation are crucial aspects of this compound's mechanism of action, contributing to its cytotoxic effects oup.comnih.govfrontiersin.orgresearchgate.net.

Cell Cycle Arrest (e.g., G0/G1, G2/M Phases) in Cancer Cell Lines

This compound's antiproliferative effects are also mediated through its ability to induce cell cycle arrest in various cancer cell lines frontiersin.orgnih.govnih.govmdpi.com. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. Research has shown that this compound can cause cell cycle arrest at different phases, depending on the cell type and concentration.

For instance, in human oral squamous cell carcinoma (OSCC) SCC-4 cells, this compound treatment for 12 hours led to a reduction in the G0/G1 phase population and a counterbalanced arrest in the G2/M phase nih.govmdpi.com. This G2/M arrest was associated with a dose-dependent decrease in cyclin B1 protein levels and an upregulation of p53 protein levels, both of which are critical regulators of cell cycle progression nih.govmdpi.comscienceopen.com. Similarly, in leukemic THP-1 and U937 cells, this compound treatment for 5 days significantly arrested the cell cycle in the G0/G1 phase, thereby limiting cell proliferation nih.gov.

Table 2: this compound's Effect on Cell Cycle Phases in Cancer Cell Lines

| Cell Line | This compound Concentration/Duration | Observed Cell Cycle Arrest | Key Associated Molecular Changes | Reference |

| SCC-4 | 5, 10, 25 μg/mL for 12 h | G2/M phase arrest | ↓ Cyclin B1, ↑ p53 | nih.govmdpi.comscienceopen.com |

| THP-1 | 25 μg/mL for 5 days | G0/G1 phase arrest | - | nih.gov |

| U937 | 25 μg/mL for 5 days | G0/G1 phase arrest | - | nih.gov |

Data compiled from nih.govnih.govmdpi.comscienceopen.com.

Autophagy Induction in Cancer Cell Models

This compound has been observed to induce autophagy in certain cancer cell models, particularly in ovarian cancer cells frontiersin.orgmdpi.comnih.govresearchgate.net. Autophagy is a cellular process involving the degradation and recycling of cellular components, which can act as a survival mechanism or, under certain conditions, contribute to programmed cell death nih.gov. In human ovarian cancer PA-1 and SKOV3 cells, this compound treatment activated autophagy, evidenced by increased expression of autophagosome formation-related proteins such as Beclin, p62, and LC3 mdpi.comnih.govresearchgate.net. Furthermore, enhanced mitochondrial fragmentation and autophagy indicated the activation of mitophagy, a specific type of autophagy that targets damaged mitochondria mdpi.comnih.gov. This induction of excessive mitophagy contributes to this compound's anticancer activity in these models mdpi.comnih.gov.

Modulation of Gene Expression and Signaling Pathways (e.g., c-FOS, AP-1, JNK, NF-κB)

This compound significantly modulates various gene expression profiles and signaling pathways, contributing to its anticancer effects nih.govresearchgate.netnih.govmdpi.comoncotarget.comoup.comnih.govmdpi.comfrontiersin.org.

One prominent pathway affected by this compound is the activation of the c-FOS gene, an essential component of the activator protein-1 (AP-1) transcription factor complex oncotarget.comoup.comnih.govfrontiersin.org. Transcriptome analysis of this compound-treated HT-1080 cells revealed the induction of c-FOS nih.gov. This compound-mediated cell death has been shown to involve the activation of c-FOS, but not other AP-1 transcription factors nih.gov. Overexpression of c-FOS dramatically increased cell death, while its knockdown induced this compound resistance, both in vitro and in vivo nih.gov.

This compound also influences the JNK (c-Jun N-terminal kinase) pathway researchgate.netwikipedia.orgoup.com. Reactive oxygen species (ROS) production, often triggered by this compound, can activate the JNK pathway, leading to the phosphorylation of JNK and subsequent phosphorylation of AP-1 (composed of c-FOS and c-Jun) wikipedia.orgoup.com. This activation can further contribute to caspase activation and apoptosis wikipedia.org.

While NF-κB (Nuclear Factor-kappa B) is a key transcription factor involved in inflammation and cell survival, some studies suggest that AMPs, including this compound, can modulate NF-κB signaling mdpi.comfrontiersin.orgresearchgate.net. For instance, in murine fibrosarcoma, this compound treatment for 14 days was associated with downregulation of p65, a subunit of NF-κB, suggesting an indirect involvement in this pathway mdpi.com. The precise interplay between this compound and NF-κB, and its contribution to anticancer effects, can be complex and context-dependent frontiersin.orgresearchgate.netnih.gov.

Table 3: Modulation of Gene Expression and Signaling Pathways by this compound

| Pathway/Gene | Effect of this compound | Observed Outcome/Mechanism | Cell Lines/Models | Reference |

| c-FOS | Induction/Activation | Promotes cell death | HT-1080, diverse cancer cell lines | oncotarget.comnih.gov |

| AP-1 | Activation | Downstream of JNK, involved in apoptosis | HT-1080, HeLa cells | wikipedia.orgoup.commdpi.comfrontiersin.org |

| JNK | Activation | ROS-mediated, leads to AP-1 phosphorylation | HT-1080, HeLa cells | researchgate.netwikipedia.orgoup.com |

| NF-κB | Downregulation (p65) | Associated with apoptosis induction | Murine fibrosarcoma | mdpi.com |

Data compiled from researchgate.netwikipedia.orgnih.govmdpi.comoncotarget.comoup.comnih.govmdpi.comfrontiersin.org.

Anti-angiogenic Effects in In Vivo Models

In murine fibrosarcoma models, intratumoral administration of this compound significantly inhibited tumor growth, and this effect was accompanied by a gradual decrease in anti-CD31 antibody staining, indicating reduced vascularization mdpi.com. Additionally, in immunized mice, this compound treatment led to decreased VEGF (Vascular Endothelial Growth Factor) expression, a key pro-angiogenic factor frontiersin.org. These findings suggest that this compound can suppress tumor development not only by directly affecting cancer cells but also by disrupting the tumor's blood supply nih.govmdpi.comfrontiersin.org.

Calcium Signaling Perturbation in Cellular Models

This compound has been shown to perturb calcium signaling in cellular models, which plays a significant role in its mechanism of action oncotarget.comnih.govmedsci.org. Calcium ions are crucial intracellular messengers involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis nih.gov.

Treatment with this compound has been observed to increase intracellular calcium levels oncotarget.comnih.gov. Importantly, the blockage of cellular calcium signaling has been shown to disrupt this compound-induced cell death, highlighting the critical role of calcium perturbation in its cytotoxic effects oncotarget.comnih.gov. This suggests that the dysregulation of calcium homeostasis by this compound contributes to the initiation of cell death pathways in susceptible cells.

Research Methodologies Applied in Pardaxin Studies

Peptide Synthesis and Purification Techniques

Pardaxin can be obtained through two primary methods: natural extraction and chemical synthesis. While natural extraction involves collecting and purifying the peptide from fish skin secretions, chemical synthesis is often preferred for its controlled environment and ability to manipulate the amino acid sequence smolecule.com.

Solid-phase peptide synthesis (SPPS) is a widely utilized chemical synthesis method for producing this compound. This technique, often employing 9-fluorenylmethoxycarbonyl (Fmoc)-based chemistry, can be performed manually or on automated peptide synthesizers, allowing for the precise assembly of the 33-amino acid sequence of this compound (e.g., H-GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE-OH) smolecule.comoup.comnih.govias.ac.in.

Following synthesis, the crude peptide undergoes rigorous purification. Reversed-phase high-pressure liquid chromatography (RP-HPLC) using C18 columns is a common purification technique, ensuring high purity (typically >90% or >95%) nih.govevitachem.commdpi.comacs.org. Peptide purity is further confirmed through analytical methods such as liquid chromatography-mass spectrometry (LCMS), high-resolution mass spectrometry (HRMS), amino acid analysis, and peptide sequencing nih.govias.ac.inacs.org. For longer peptides, where chemical synthesis might present challenges in yield and purity, recombinant production in expression systems like Escherichia coli (E. coli) offers an alternative for obtaining large quantities, sometimes utilizing intein self-cleavage systems for efficient release of the desired peptide researchgate.netmdpi.commybiosource.commdpi.com.

In Vitro Cell Culture Models for Efficacy and Mechanistic Studies

In vitro cell culture models are indispensable for evaluating this compound's efficacy and elucidating its molecular mechanisms of action. A variety of human and murine cancer cell lines, along with normal cell lines, are employed in these studies. Common cancer cell lines include human cervical carcinoma cells (HeLa, HeLa299, CaSki, C33A), human fibrosarcoma cells (HT-1080), human ovarian cancer cells (PA-1, SKOV3), human oral squamous cell carcinoma (OSCC) cells (SCC-4), and murine fibrosarcoma cells (MN-11) oup.commdpi.comnih.govnih.govresearchgate.net. Human fibroblast cells (MRC-5) are often used as a normal cell control to assess selectivity oup.comoup.com. These models allow researchers to investigate this compound's impact on cell viability, proliferation, and specific cellular processes such as apoptosis, reactive oxygen species (ROS) production, and cell cycle progression oup.commdpi.comnih.govnih.gov.

Cytotoxicity assays are fundamental for quantifying the inhibitory effects of this compound on cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assays are widely used colorimetric methods that measure the metabolic activity of living cells, specifically the reduction of tetrazolium compounds by mitochondrial dehydrogenases nih.govnih.govresearchgate.netoup.com.

These assays allow for the determination of the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of this compound required to inhibit cell viability by 50%. Research has shown varying IC50 values depending on the cell line and exposure time:

Table 1: this compound IC50 Values in Various Cancer Cell Lines

| Cell Line | Exposure Time | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| HeLa (Cervical Carcinoma) | 12 hours | 12.96 | ~4.7 | oup.comoup.com |

| HeLa (Cervical Carcinoma) | 3-24 hours | 13.85 ± 1.24 | ~5.0 | oup.comoup.com |

| HeLa299 (Cervical Carcinoma) | 3-24 hours | 14.63 ± 1.37 | ~5.3 | oup.comoup.com |

| CaSki (Cervical Carcinoma) | 3-24 hours | 14.87 ± 0.42 | ~5.4 | oup.comoup.com |

| C33A (Cervical Carcinoma) | 3-24 hours | 14.14 ± 0.94 | ~5.1 | oup.comoup.com |

| HT-1080 (Human Fibrosarcoma) | 24 hours | 14.52 ± 0.18 | ~5.2 | researchgate.netresearchgate.net |

| PA-1 (Human Ovarian Cancer) | 24 hours | - | ~3.1 | nih.govresearchgate.net |

| PA-1 (Human Ovarian Cancer) | 48 hours | - | ~3.0 | nih.govresearchgate.net |

| SKOV3 (Human Ovarian Cancer) | 24 hours | - | ~4.6 | nih.govresearchgate.net |

| SKOV3 (Human Ovarian Cancer) | 48 hours | - | ~3.5 | nih.govresearchgate.net |

| MN-11 (Murine Fibrosarcoma) | Various | >13 (growth inhib.) | >4.7 | researchgate.net |

Note: Molar concentrations are approximate conversions based on this compound's molecular weight (~3300 Da).

This compound has demonstrated significant cytotoxicity against various cancer cell lines in a dose- and time-dependent manner oup.comnih.govoup.com. Importantly, studies have indicated that this compound exhibits selectivity for neoplastic cells, showing only minor effects on normal cells like MRC-5 fibroblasts, suggesting its potential as a targeted anticancer agent oup.comoup.com.

Apoptosis, or programmed cell death, is a key mechanism by which this compound exerts its anticancer effects. Several assays are employed to detect and quantify apoptotic cells:

Annexin V/Propidium (B1200493) Iodide (PI) Staining: This assay, typically performed with flow cytometry, distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, conjugated to a fluorochrome (e.g., FITC), binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI), a cell-impermeable dye, stains the DNA of cells with compromised membrane integrity (late apoptotic and necrotic cells) oup.comnih.govoup.compurdue.edunih.govcreative-biolabs.commedchemexpress.combiolegend.com. Studies on HeLa cells showed that this compound treatment significantly increased the percentage of apoptotic cells in a time-dependent manner oup.comoup.com. In PA-1 and SKOV3 ovarian cancer cells, 5 µM this compound significantly elevated apoptotic cell numbers nih.gov.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: The TUNEL assay detects DNA fragmentation, a biochemical hallmark of apoptosis, by labeling the free 3′-hydroxyl ends of fragmented DNA with fluorescent nucleotides nih.govnih.gov. This assay has confirmed this compound-induced DNA fragmentation in ovarian cancer cells nih.gov.

Hoechst Staining: Hoechst dyes (e.g., Hoechst 33342, Hoechst 33258) are cell-permeable fluorescent stains that bind to DNA, allowing for the visualization of nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation oup.commdpi.comoup.comresearchgate.netpurdue.edunih.gov. This compound treatment has been observed to increase the number of condensed nuclei in HeLa cells and induce typical apoptotic morphological changes in MN-11 cells, including nuclear condensation and disrupted cell membranes oup.commdpi.comoup.com.

Furthermore, this compound has been shown to induce the activation of caspases, a family of cysteine proteases crucial for apoptosis. Specifically, activation of caspase-3, caspase-7, and caspase-9 has been reported in various cancer cell lines following this compound treatment oup.commdpi.comnih.govnih.govresearchgate.netoup.com. This compound's apoptotic induction can involve both caspase-dependent and caspase-independent pathways, with the latter potentially involving the release of apoptosis-inducing factor (AIF) smolecule.comoup.comoup.com.

Mitochondrial dysfunction and the generation of reactive oxygen species (ROS) are critical events in this compound-induced apoptosis.

ROS Measurement: Intracellular ROS levels are typically measured using cell-permeable fluorescent dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). Upon entering the cell, H2DCFDA is deacetylated by intracellular esterases and then oxidized by ROS to highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by flow cytometry oup.comoup.comresearchgate.netresearchgate.net. Studies have shown that this compound treatment significantly enhances ROS generation within a short period (e.g., 1 hour in HeLa cells) oup.comoup.com. This ROS accumulation contributes to oxidative stress, which is a key trigger for apoptosis oup.comoup.comresearchgate.net.